5-Amino-1-tert-butyl-4-ethylpyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17N3 |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
2-tert-butyl-4-ethylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-5-7-6-11-12(8(7)10)9(2,3)4/h6H,5,10H2,1-4H3 |
InChI Key |
ZZKCHKXIXHRIIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1)C(C)(C)C)N |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 5 Amino 1 Tert Butyl 4 Ethylpyrazole and Pyrazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic properties of atomic nuclei. For pyrazole (B372694) derivatives, ¹H, ¹³C, and multinuclear NMR studies are crucial for a detailed characterization.
Proton NMR (¹H NMR) spectroscopy is fundamental for identifying the chemical environment of hydrogen atoms within a molecule. In the case of 5-Amino-1-tert-butyl-4-ethylpyrazole, the spectrum would exhibit characteristic signals for the protons of the tert-butyl, ethyl, and amino groups, as well as any protons on the pyrazole ring itself.
The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the tert-butyl group, being an electron-donating group, would show a singlet in the upfield region, typically around 1.2-1.4 ppm. mdpi.comsemanticscholar.orgmdpi.com The ethyl group would present a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with coupling between them. The amino (-NH2) protons would typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.
Detailed analysis of analogous compounds provides a predictive framework for the ¹H NMR spectrum of this compound. For example, in N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide, the tert-butyl protons appear at 1.24 ppm. mdpi.com In 1-(4-tert-butylphenyl)-3, 5-diethyl-1H-pyrazole, the ethyl group protons are observed as a multiplet between 2.59-2.69 ppm for the -CH2- and a multiplet between 1.16-1.29 ppm for the -CH3. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| tert-Butyl (-C(CH₃)₃) | 1.2 - 1.4 | Singlet |
| Ethyl (-CH₂CH₃) - CH₂ | 2.5 - 2.8 | Quartet |
| Ethyl (-CH₂CH₃) - CH₃ | 1.1 - 1.3 | Triplet |
| Amino (-NH₂) | Variable (broad) | Singlet |
| Pyrazole Ring-H | Dependent on position | Singlet/Doublet |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal.
The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization and its electronic environment. The quaternary carbon of the tert-butyl group would appear in the range of 30-35 ppm, while the methyl carbons of this group would resonate at a similar chemical shift. mdpi.comsemanticscholar.orgmdpi.com The carbons of the ethyl group would show signals around 15-25 ppm for the -CH2- and 10-15 ppm for the -CH3. rsc.org The carbons of the pyrazole ring are typically found in the downfield region of the spectrum, with their exact chemical shifts being sensitive to the nature and position of the substituents. For instance, the C-5 carbon bearing the amino group would be significantly shielded compared to the other ring carbons.
Data from related structures, such as 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, show the tert-butyl quaternary carbon at 32.3 ppm and the methyl carbons at 30.6 ppm. mdpi.com In 1-(4-tert-butylphenyl)-3, 5-diethyl-1H-pyrazole, the ethyl group carbons are observed at 23.1 and 21.2 ppm for the -CH2- and 18.1 ppm for the -CH3. rsc.org The pyrazole ring carbons in substituted pyrazoles typically resonate between 85 and 165 ppm. mdpi.comrsc.orgresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| tert-Butyl -C (CH₃)₃ | 30 - 35 |
| tert-Butyl -C(C H₃)₃ | 30 - 32 |
| Ethyl -C H₂CH₃ | 15 - 25 |
| Ethyl -CH₂C H₃ | 10 - 15 |
| Pyrazole Ring C-3 | 140 - 165 |
| Pyrazole Ring C-4 | 100 - 120 |
| Pyrazole Ring C-5 | 145 - 160 |
Multinuclear NMR, particularly ¹⁵N NMR, is a powerful tool for characterizing the nitrogen atoms within the pyrazole ring and the amino substituent. The chemical shifts of nitrogen are highly sensitive to the electronic environment, including hybridization, lone pair availability, and hydrogen bonding. psu.edu
In pyrazoles, the two ring nitrogen atoms are chemically distinct. The N-1 nitrogen, substituted with the tert-butyl group, would have a different chemical shift compared to the N-2 nitrogen. The nitrogen of the 5-amino group would also exhibit a characteristic signal. ¹⁵N NMR studies of aminopyrazoles have shown that the chemical shifts of the ring nitrogens are influenced by the position of the amino group. spectrabase.com The differences in chemical shifts between the solid state and solution can provide insights into intermolecular hydrogen bonding. psu.edu While ¹⁵N NMR is less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, it provides invaluable information for a complete structural assignment. huji.ac.il
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound and is instrumental in identifying functional groups.
IR and FT-IR spectroscopy measure the absorption of infrared radiation by a molecule as it vibrates. Specific functional groups absorb IR radiation at characteristic frequencies, making these techniques excellent for qualitative analysis.
For this compound, the IR spectrum would be expected to show:
N-H stretching vibrations from the amino group, typically appearing as one or two sharp bands in the 3300-3500 cm⁻¹ region. rsc.orgnih.gov
C-H stretching vibrations from the alkyl (tert-butyl and ethyl) groups, observed in the 2850-3000 cm⁻¹ range. mdpi.commdpi.com
C=N and C=C stretching vibrations from the pyrazole ring, which are usually found in the 1400-1650 cm⁻¹ region. mdpi.commdpi.com
N-H bending vibrations from the amino group, typically around 1600 cm⁻¹. nih.gov
C-H bending vibrations from the alkyl groups, appearing in the 1350-1470 cm⁻¹ range. mdpi.com
FT-IR spectra of related compounds support these predictions. For instance, the FT-IR spectrum of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine shows a strong N-H stretching band at 3243 cm⁻¹ and C=N stretching of the pyrazole ring at 1611 cm⁻¹. mdpi.com
Table 3: Predicted IR Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| N-H Stretch (Amino) | 3300 - 3500 |
| C-H Stretch (Alkyl) | 2850 - 3000 |
| C=N / C=C Stretch (Pyrazole Ring) | 1400 - 1650 |
| N-H Bend (Amino) | ~1600 |
| C-H Bend (Alkyl) | 1350 - 1470 |
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, usually from a laser source. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be particularly useful for observing the C-C stretching vibrations within the pyrazole ring and the alkyl substituents. The symmetric stretching of the pyrazole ring, which might be weak in the IR spectrum, could produce a strong signal in the Raman spectrum. Resonance Raman spectroscopy, which involves using an excitation wavelength that matches an electronic transition, can be used to selectively enhance the vibrations of specific parts of the molecule, such as the pyrazole chromophore. stfc.ac.uk Studies on pyridine-pyrazole complexes have shown that bands in the 1000-1600 cm⁻¹ range can be assigned to the pyrazole ligand. stfc.ac.uk
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, the calculated molecular weight of its primary isotopic composition (C₁₀H₁₉N₃) is approximately 181.16 g/mol . In electron impact (EI) mass spectrometry, this compound would be expected to produce a molecular ion peak (M⁺˙) at m/z 181.
The fragmentation of pyrazole derivatives is highly dependent on the nature and position of their substituents. The fragmentation of this compound is anticipated to proceed through several key pathways based on the analysis of related structures:
Alpha-Cleavage: A dominant fragmentation pathway for N-tert-butyl compounds involves the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation. This results in a prominent peak at [M-15]⁺, which for the title compound would be at m/z 166. researchgate.netnih.gov Subsequent fragmentation could involve the loss of isobutylene (B52900) (C₄H₈).
Amine Fragmentation: Aliphatic amines commonly undergo α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.orglibretexts.org For the ethyl group at the C4 position, this could lead to the loss of a methyl radical, although this is often less favorable than cleavage at a more substituted site.
Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment. Common fragmentation patterns for substituted pyrazoles include the loss of molecular nitrogen (N₂) or hydrogen cyanide (HCN). researchgate.net The specific fragmentation pathway is influenced by the substituents present on the ring.
A summary of common fragmentation patterns observed in pyrazole and amine derivatives is presented below.
| Functional Group/Structure | Fragmentation Pathway | Typical Neutral Loss | Resulting Ion | Reference |
|---|---|---|---|---|
| tert-Butyl Group | Loss of methyl radical | •CH₃ (15 u) | [M-15]⁺ | researchgate.netnih.gov |
| Aliphatic Amine | α-Cleavage | Alkyl radical (e.g., •CH₃) | Iminium ion | libretexts.orglibretexts.org |
| Pyrazole Ring | Ring cleavage | HCN (27 u) | Various ring fragments | researchgate.net |
| Pyrazole Ring | Ring cleavage | N₂ (28 u) | Various ring fragments | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of pyrazole and its derivatives is primarily characterized by π → π* and n → π* electronic transitions. libretexts.org
The pyrazole ring itself is a chromophore. Unsubstituted pyrazole in the gas phase exhibits a strong absorption maximum around 203-205 nm, which is attributed to a π → π* transition. nih.gov The introduction of substituents onto the pyrazole ring can significantly alter the absorption characteristics:
Auxochromes: The amino group (-NH₂) at the C5 position acts as a powerful auxochrome. Its non-bonding electrons (n-electrons) can participate in resonance with the pyrazole π-system, leading to n → π* transitions. This typically results in a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, and often increases the intensity of the absorption (hyperchromic effect). Studies on 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole have shown that its electronic properties are influenced by intramolecular charge transfer (ICT) from the donor amino group to the acceptor part of the molecule. nih.gov
Alkyl Groups: The tert-butyl and ethyl groups are simple alkyl substituents. They generally cause minor bathochromic shifts in the absorption maxima compared to an unsubstituted parent compound.
Based on related compounds, the UV-Vis spectrum of this compound in a suitable solvent is expected to show intense absorption bands in the 200-300 nm range, corresponding to the π → π* transitions of the substituted pyrazole system, potentially with a shoulder or a separate band at a longer wavelength due to n → π* transitions.
| Compound | λmax (nm) | Solvent | Attributed Transition | Reference |
|---|---|---|---|---|
| Pyrazole (gas phase) | ~203-205 | N/A | π → π | nih.gov |
| 5-Amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole | Not specified | Not specified | Intramolecular Charge Transfer (ICT) | nih.gov |
| 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridine | 250 | Ethanol/Water (99:1) | π → π |
Single Crystal X-ray Diffraction (SC-XRD) for Three-Dimensional Structure Elucidation
Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate data on bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not available, extensive studies on related pyrazole derivatives allow for a detailed prediction of its structural characteristics. researchgate.net
The table below presents crystallographic data from closely related pyrazole structures containing tert-butyl and amino functional groups, illustrating the common crystal systems and space groups observed for this class of compounds.
| Parameter | Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate | 5-tert-Butyl 1-ethyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate |
|---|---|---|
| Formula | C₁₆H₂₀N₂O₂ | C₁₃H₂₀N₄O₄ |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 9.0665 (2) | 10.772 (3) |
| b (Å) | 9.3351 (2) | 12.180 (4) |
| c (Å) | 10.5408 (3) | 12.986 (4) |
| α (°) | 110.450 (1) | 70.845 (5) |
| β (°) | 113.987 (1) | 65.875 (4) |
| γ (°) | 97.645 (2) | 85.821 (5) |
| V (ų) | 723.22 (3) | 1465.2 (7) |
| Z | 2 | 4 |
| Reference | nih.gov |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) within a compound. This experimental data is then compared against the theoretically calculated percentages derived from the compound's proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's elemental composition and purity. mdpi.comresearchgate.net
For this compound, with the molecular formula C₁₀H₁₉N₃, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The results of such calculations are presented alongside experimental data for other pyrazole derivatives to illustrate the practical application of this technique. The acceptable margin of error between found and calculated values is typically within ±0.4%. rsc.org
| Compound | Molecular Formula | Analysis | % Carbon | % Hydrogen | % Nitrogen | Reference |
|---|---|---|---|---|---|---|
| This compound | C₁₀H₁₉N₃ | Calculated | 66.25 | 10.57 | 23.18 | N/A |
| Found | - | - | - | N/A | ||
| [Cu(CHpz₃)(PPh₃)][BF₄] (a pyrazole-containing complex) | C₂₈H₂₅BCuF₄N₆P | Calculated | 53.65 | 4.02 | 13.41 | mdpi.com |
| Found | 53.45 | 4.04 | 13.39 | |||
| 1-Phenyl-3-methylthio-4-cyanopyrazole-5-aminopropyl isothiocyanate | C₁₅H₁₅N₅S₂ | Calculated | 54.69 | 4.59 | 21.26 | mdpi.com |
| Found | 54.77 | 4.61 | 21.24 |
Computational and Theoretical Studies of 5 Amino 1 Tert Butyl 4 Ethylpyrazole and Pyrazole Derivatives
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation are indispensable techniques in modern chemical research, providing a lens into the dynamic nature of molecules. eurasianjournals.com These methods allow for the exploration of molecular conformations, stability, and interactions that are often difficult to capture through experimental means alone.
Molecular dynamics (MD) simulations are employed to explore the dynamic behavior and conformational space of pyrazole (B372694) derivatives. eurasianjournals.com By simulating the movement of atoms and molecules over time, MD provides a detailed view of how these compounds behave in different environments, revealing stable conformations and the transitions between them. eurasianjournals.comresearchgate.net For instance, simulations can inspect the binding stability and conformation of a pyrazole derivative within the active site of a biological target, such as a kinase. nih.gov The trajectory files generated from these simulations offer a comprehensive analysis of the conformational configurations of the biomolecules. researchgate.net
Theoretical calculations can reveal that a molecule may be stable in a specific conformation, such as a folded state. bohrium.com The study of various pyrazole derivatives has shown that their conformational flexibility can be explored to understand their interactions and stability, which is crucial for applications in materials science and drug design. eurasianjournals.comresearchgate.net Challenges in this field, such as the accuracy of force fields used in simulations, remain an active area of research. eurasianjournals.com
Quantum Mechanical Calculations, including Density Functional Theory (DFT)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and properties of molecules. eurasianjournals.com DFT has become a standard method for studying pyrazole derivatives due to its balance of accuracy and computational cost. modern-journals.comresearchgate.net These calculations are used to optimize molecular geometries, predict spectroscopic properties, and determine various electronic parameters that govern the molecule's reactivity and behavior. researchgate.nettandfonline.com
DFT calculations are instrumental in elucidating the electronic structure of pyrazole derivatives. eurasianjournals.com By solving approximations of the Schrödinger equation, these methods can determine the distribution of electrons within a molecule, which dictates its chemical and physical properties. numberanalytics.com For example, DFT has been used to study the reaction pathways of pyrazole derivatives, providing insights into their synthesis and reactivity. researchgate.net The optimized molecular geometry can be established, offering a detailed perception of molecular properties. researchgate.net The analysis of electronic properties, such as the distribution of charges and the molecular electrostatic potential (MEP), helps to identify regions of a molecule that are prone to electrophilic or nucleophilic attack. researchgate.netresearchgate.net
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. numberanalytics.comwikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's reactivity and stability. numberanalytics.com A small energy gap generally indicates high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.comresearchgate.net Conversely, a large energy gap suggests high stability. DFT calculations are widely used to compute the energies of the HOMO and LUMO and the corresponding energy gap for pyrazole derivatives. researchgate.netresearchgate.net This information is crucial for understanding charge transfer phenomena within the molecule. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | -1.90 |
| Energy Gap (ΔE) | 4.25 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values found for pyrazole derivatives in the literature. researchgate.net
Based on the calculated HOMO and LUMO energies, several global chemical reactivity descriptors can be determined using conceptual DFT. researchgate.netacs.org These descriptors provide a quantitative measure of the reactivity and stability of a molecule. researchgate.netnih.gov They are widely used to understand the relationship between molecular structure and chemical reactivity. researchgate.netacs.org
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of an atom to attract electrons. Calculated as χ = (I + A) / 2.
Chemical Potential (μ): The negative of electronegativity. Calculated as μ = -χ.
Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness. Calculated as S = 1 / η.
Electrophilicity Index (ω): A measure of the ability to accept electrons. Calculated as ω = μ² / (2η).
These descriptors are invaluable for comparing the reactivity of different pyrazole derivatives and predicting their behavior in chemical reactions. researchgate.net
| Descriptor | Formula | Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.15 |
| Electron Affinity (A) | -ELUMO | 1.90 |
| Electronegativity (χ) | (I + A) / 2 | 4.025 |
| Chemical Potential (μ) | -(I + A) / 2 | -4.025 |
| Chemical Hardness (η) | (I - A) / 2 | 2.125 |
| Chemical Softness (S) | 1 / η | 0.471 |
| Electrophilicity Index (ω) | μ² / (2η) | 3.812 |
Note: The values in this table are calculated based on the hypothetical HOMO/LUMO energies from the previous table.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a solid-state crystal, known as crystal packing, is governed by a complex network of intermolecular interactions. imedpub.com Understanding these interactions is crucial as they influence the physical properties of the material, such as melting point, solubility, and stability. rsc.org For pyrazole derivatives, both strong and weak intermolecular forces, including hydrogen bonds, C-H···π, and π···π stacking interactions, play a significant role in determining the three-dimensional crystal structure. researchgate.netimedpub.comresearchgate.net
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystalline environment. tandfonline.comresearchgate.netrsc.org This method maps various properties onto the molecular surface, providing insights into the nature and prevalence of different types of contacts between molecules. rsc.org For pyrazole derivatives, this analysis can reveal the importance of hydrogen bonding and hydrophobic interactions in stabilizing the crystal lattice. rsc.org By calculating the interaction energies between molecular pairs, it is possible to identify the dominant forces responsible for the crystal's stability. researchgate.netrsc.org
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of how molecules interact with their nearest neighbors. The analysis generates a three-dimensional surface colored according to various properties, such as dnorm, which highlights regions of close intermolecular contact. nih.gov
For pyrazole derivatives, Hirshfeld analysis consistently reveals the prevalence of specific intermolecular contacts. nih.govnih.gov The most significant contributions to the crystal packing are typically from hydrogen-hydrogen (H···H), oxygen-hydrogen (O···H/H···O), carbon-hydrogen (C···H/H···C), and nitrogen-hydrogen (N···H/H···N) interactions. nih.govnih.gov The relative percentages of these contacts provide a "fingerprint" of the molecular crystal's packing environment. tandfonline.com
For instance, in the crystal structure of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, the most important contacts are H···H (41.5%) and O···H/H···O (22.4%). nih.govnih.gov In another related pyrazole derivative, the dominant interactions were found to be H···H (68.6%) and C···H/H···C (18.3%). nih.gov These variations highlight how different substituents on the pyrazole ring influence the supramolecular architecture. researchgate.net While specific data for 5-Amino-1-tert-butyl-4-ethylpyrazole is not available, analysis of analogous structures provides a strong predictive framework for its intermolecular interactions.
Table 1: Representative Intermolecular Contact Contributions for Pyrazole Derivatives from Hirshfeld Surface Analysis
| Intermolecular Contact | Compound A (%) nih.govnih.gov | Compound B (%) nih.gov | Compound C (%) nih.gov |
| H···H | 41.5 | 68.6 | 36.1 |
| O···H / H···O | 22.4 | 7.1 | 17.3 |
| C···H / H···C | - | 18.3 | 31.3 |
| N···H / H···N | - | 4.1 | 12.1 |
| Other | 36.1 | 1.9 | 3.2 |
| Data is derived from published analyses of various pyrazole derivatives to illustrate typical interaction profiles. |
Quantum Theory of Atoms in Molecules (QTAIM) Calculations
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the topology of the electron density (ρ(r)) to characterize chemical bonding and intermolecular interactions. amercrystalassn.org This approach partitions a molecule into distinct atomic basins, allowing for the quantum mechanical definition of an atom within a molecule. arxiv.org
At the heart of QTAIM analysis are Bond Critical Points (BCPs), which are locations between two interacting atoms where the gradient of the electron density is zero. ijnc.ir The properties of the electron density at these BCPs, such as the value of the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the interaction.
Electron Density (ρ(r)) : The magnitude of ρ(r) at a BCP correlates with the strength of the bond or interaction.
Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, characteristic of covalent bonds. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, typical of hydrogen bonds, van der Waals forces, and ionic bonds. ijnc.ir
QTAIM calculations on pyrazole derivatives are used to precisely define the strength and nature of intramolecular bonds and the crucial intermolecular hydrogen bonds that often dictate their solid-state structures. For example, the analysis can confirm the presence and characterize the strength of N-H···O or N-H···N hydrogen bonds, distinguishing them from weaker van der Waals contacts. ijnc.ir This level of detail is essential for a complete understanding of the electronic structure and stability of these compounds.
Computational Insights into Molecular Binding Interactions (excluding biological outcomes)
Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques for investigating how ligands like pyrazole derivatives interact with binding sites, typically on proteins. eurasianjournals.comresearchgate.net These methods provide detailed, atom-level insights into the non-covalent interactions that stabilize a ligand-receptor complex.
Molecular Docking studies predict the preferred orientation of a ligand when bound to a target, scoring different poses based on factors like intermolecular forces and geometric complementarity. researchgate.nettojqi.net For pyrazole derivatives, docking simulations frequently identify key interactions that anchor the molecule within a binding pocket. Common interactions include:
Hydrogen Bonds : The nitrogen atoms of the pyrazole ring and the amino group are common hydrogen bond donors and acceptors. These often form critical connections with specific amino acid residues such as Alanine, Lysine, or Serine. nih.gov
Hydrophobic Interactions : Substituents on the pyrazole ring, such as the tert-butyl and ethyl groups in this compound, often engage in hydrophobic interactions with nonpolar residues like Leucine and Isoleucine. nih.govacs.org
π-π Stacking : The aromatic pyrazole ring can participate in π-π stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.
Molecular Dynamics (MD) Simulations extend the static picture from docking by simulating the movement of atoms in the complex over time. acs.org This allows for an assessment of the stability of the predicted binding pose and the dynamic nature of the intermolecular interactions. nih.gov MD simulations can reveal the role of water molecules in mediating interactions and highlight the flexibility of both the ligand and the binding site. acs.org For pyrazole derivatives, these simulations confirm the stability of key hydrogen bonds and hydrophobic contacts identified in docking studies, providing a more complete and dynamic understanding of the binding event. nih.gov
Table 2: Common Intermolecular Interactions for Pyrazole Derivatives in Binding Sites
| Interaction Type | Pyrazole Moiety Involved | Typical Interacting Residue |
| Hydrogen Bond (Acceptor) | Pyrazole Ring Nitrogen | Alanine (Ala), Lysine (Lys) |
| Hydrogen Bond (Donor) | Amino Group (NH₂) | Serine (Ser), Cysteine (Cys) |
| Hydrophobic Interaction | Alkyl/Aryl Substituents | Leucine (Leu), Isoleucine (Ile) |
| π-π Stacking | Aromatic Pyrazole Ring | Phenylalanine (Phe), Tyrosine (Tyr) |
Supramolecular Chemistry and Crystal Engineering Involving Pyrazole Derivatives
Self-Assembly Principles in Pyrazole (B372694) Systems
The self-assembly of pyrazole derivatives into ordered supramolecular structures is a process guided by specific and directional non-covalent interactions. The pyrazole ring itself is a versatile component for building these assemblies, as it contains both a hydrogen bond donor (an acidic pyrrole-like N-H group) and a hydrogen bond acceptor (a basic pyridine-like nitrogen atom). nih.govresearchgate.net This dual functionality allows pyrazole molecules to connect with each other, often forming predictable patterns like dimers, trimers, tetramers, and extended chains or catemers. researchgate.netnih.goviucr.orgresearchgate.net
In the case of 5-Amino-1-tert-butyl-4-ethylpyrazole, the N1 position is substituted by a bulky tert-butyl group, which prevents the formation of the common N-H···N hydrogen bonds that characterize many 1H-pyrazole structures. nih.goviucr.org Instead, the primary driver for self-assembly shifts to the 5-amino group, which acts as a robust hydrogen bond donor. The assembly process is therefore guided by the interaction of this amino group with the pyridine-like N2 atom of a neighboring molecule. This directed interaction is fundamental to the formation of larger, ordered structures. The steric hindrance from the tert-butyl and ethyl groups also plays a critical role, influencing the orientation of the molecules as they approach each other and ultimately defining the geometry of the final supramolecular construct. nih.gov
Role of Non-Covalent Interactions in Pyrazole Crystal Structures
The crystal structure of pyrazole-based compounds is the result of a delicate balance of various non-covalent interactions. rsc.org These forces, while individually weak, collectively provide the stability required to form a well-defined crystal lattice. The specific nature and geometry of these interactions are dictated by the substituents on the pyrazole ring. nih.govrsc.org
Hydrogen bonds are among the strongest and most directional non-covalent interactions, making them a primary tool in crystal engineering. researchgate.net For this compound, the amino group (-NH₂) at the C5 position is the principal hydrogen bond donor, while the sp²-hybridized nitrogen atom at the N2 position is the primary acceptor. nih.govbeilstein-journals.org This donor-acceptor pairing is expected to lead to the formation of robust intermolecular N-H···N hydrogen bonds.
| Donor Group | Acceptor Atom | Potential Supramolecular Motif | Significance |
|---|---|---|---|
| 5-Amino (-NH₂) | N2 of Pyrazole Ring | Dimer (R²₂(8) graph set) | Primary interaction driving self-assembly. |
| 5-Amino (-NH₂) | N2 of Pyrazole Ring | Infinite Chain (Catemer) | Leads to one-dimensional propagation. |
| C-H (Alkyl groups) | N2 of Pyrazole Ring | Weak C-H···N interactions | Secondary, stabilizing interactions. |
The aromatic pyrazole ring provides a planar surface rich in π-electrons, which can participate in π-stacking interactions. rsc.orgmdpi.com These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings and are crucial for stabilizing the packing of molecules in the crystal. nih.govresearchgate.netlibretexts.org In pyrazole derivatives, π-stacking can occur in a parallel-displaced or face-to-face arrangement, contributing significantly to the cohesion of the crystal lattice. mdpi.comresearchgate.net
For this compound, the formation of π-stacking arrangements would involve the overlap of pyrazole rings from adjacent molecules. The efficiency of this stacking is influenced by the electronic nature of the ring, which is modified by the electron-donating amino group. However, the bulky tert-butyl and ethyl substituents can create significant steric hindrance, potentially limiting the closeness of approach and the ideal geometry for maximum π-overlap. Therefore, the observed crystal structure will likely feature offset or slipped-stacking arrangements that accommodate the steric demands of the alkyl groups while still benefiting from the stabilizing energy of the π-π interactions. rsc.orgnih.gov
Formation of Supramolecular Architectures
The culmination of the various non-covalent interactions described above leads to the formation of well-defined, three-dimensional supramolecular architectures. The predictability of these interactions allows for the rational design, or crystal engineering, of materials with specific topologies and properties.
A common supramolecular architecture observed for planar heterocyclic molecules is the columnar stack. researchgate.net In such a system, the molecules arrange themselves into columns, often stabilized by a combination of π-stacking interactions along the column axis and hydrogen bonding in the lateral directions. researchgate.net For this compound, a columnar arrangement could arise from the π-stacking of the pyrazole rings. The columns would be further organized and held in place by the extensive network of N-H···N hydrogen bonds linking adjacent columns. The bulky tert-butyl groups would likely protrude from the sides of these columns, influencing the spacing and packing efficiency between them. This type of architecture is a direct consequence of the synergy between directional hydrogen bonds and cohesive π-stacking forces. researchgate.netresearchgate.net
| Interaction Type | Participating Groups | Role in Supramolecular Architecture |
|---|---|---|
| Hydrogen Bonding | 5-Amino (-NH₂) and Pyrazole N2 | Directional force; forms dimers and chains. |
| π-Stacking | Pyrazole Rings | Cohesive force; stabilizes columnar arrangements. |
| C-H…π Interactions | Alkyl C-H and Pyrazole Ring | Fine-tunes molecular packing and orientation. |
| Van der Waals Forces | Alkyl Groups (tert-butyl, ethyl) | Contributes to overall crystal density and stability. |
Research on this compound in Supramolecular Chemistry and Crystal Engineering Remains Undocumented in Publicly Available Literature
Extensive searches of scientific databases and publicly available literature have revealed no specific research findings on the chemical compound this compound within the detailed contexts of supramolecular chemistry and crystal engineering as outlined in the query.
Despite a thorough investigation into scholarly articles, crystallographic databases, and chemical depositories, no data was found pertaining to the synthesis, crystal structure, or application of this compound in the formation of layered inorganic-organic networks or metal-organic coordination compounds. Consequently, an article structured around the requested detailed outline cannot be generated at this time due to the absence of specific research on this particular molecule.
The field of supramolecular chemistry and crystal engineering of pyrazole derivatives is an active area of research. mdpi.comnih.govresearchgate.net Scientists actively explore how different substituents on the pyrazole ring influence the formation of complex architectures through non-covalent interactions like hydrogen bonding and metal coordination. mdpi.comresearchgate.netacs.org The strategic placement of functional groups, such as amino groups and bulky alkyl substituents like tert-butyl, is a key aspect of designing molecules for specific self-assembly behaviors and applications in materials science. mdpi.commdpi.com
However, it appears that this compound has not yet been a specific subject of these investigations, or at least, the results have not been published in the accessible scientific literature. Therefore, no information is available to populate the requested sections on its role in:
Influence of Molecular Structure on Supramolecular Arrangements
While general principles of pyrazole chemistry and the behavior of related compounds are well-documented, a scientifically accurate article focusing solely on this compound, as per the strict constraints of the request, cannot be produced. Further experimental research would be required to elucidate the specific properties and behaviors of this compound in the contexts of supramolecular chemistry and crystal engineering.
Advanced Reactivity and Functionalization of 5 Amino 1 Tert Butyl 4 Ethylpyrazole
Electrochemical Functionalization of Pyrazole (B372694) Derivatives
Electrochemical methods offer a green and efficient alternative to traditional chemical reagents for the functionalization of organic molecules. mdpi.comnih.gov By using electric current, these methods can achieve transformations under mild conditions, often avoiding the need for harsh oxidants or catalysts. mdpi.com For pyrazole derivatives, electrochemistry opens avenues for C-H halogenation, N-N coupling, and even ring cleavage reactions.
Electrooxidative C-H halogenation is a powerful technique for introducing halogen atoms onto the pyrazole ring. Halogenated pyrazoles serve as key intermediates in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions. mdpi.com The process is typically carried out in a divided electrochemical cell using a platinum anode. mdpi.com
The general mechanism for the electrochemical halogenation of pyrazoles involves the anodic oxidation of halide ions (Cl⁻, Br⁻, I⁻) to generate the corresponding halogen (X₂). mdpi.comnih.gov This electrochemically generated halogen then reacts with the pyrazole ring in an electrophilic substitution reaction. mdpi.com For most N-substituted pyrazoles, this substitution occurs preferentially at the C-4 position of the ring. mdpi.comresearchgate.net
However, in the case of 5-Amino-1-tert-butyl-4-ethylpyrazole, the C-4 position is already occupied by an ethyl group. Therefore, direct C-H halogenation at this position is not possible. Alternative positions on the pyrazole ring are less susceptible to electrophilic attack. While chemical halogenation can sometimes occur at other positions under forcing conditions, electrochemical C-H halogenation on a C-4 substituted pyrazole is not a typical transformation.
Table 1: General Conditions for Electrooxidative C-H Halogenation of Pyrazoles (at C-4) This table illustrates typical conditions for pyrazoles with an available C-4 position and is for contextual purposes.
| Halogen | Source | Solvent System | Anode | Conditions | Typical Yield | Reference |
|---|---|---|---|---|---|---|
| Chloro | NaCl | H₂O or H₂O–CHCl₃ | Platinum | Galvanostatic | Moderate to High | mdpi.comnih.gov |
| Bromo | NaBr | H₂O or H₂O–CHCl₃ | Platinum | Galvanostatic | High | mdpi.com |
| Iodo | NaI | H₂O or H₂O–CHCl₃ | Platinum | Galvanostatic | High | mdpi.com |
The electrochemical oxidation of aminopyrazoles can induce N-N coupling to form azo compounds or, in some cases, lead to ring cleavage. rawdatalibrary.netrsc.org These reactions are accomplished under constant-current or constant-potential conditions in an undivided electrochemical cell, which offers advantages of mild reaction conditions and environmental compatibility. rawdatalibrary.netuok.ac.ir
For 5-aminopyrazole derivatives, electrooxidation can generate amino radicals. rsc.org These highly reactive intermediates can then couple to form azo-linked bis-pyrazole derivatives (N=N bond) or dinitrogen-linked dimers (N-N bond). rsc.org The specific outcome can be controlled by optimizing the electrochemical conditions and the electrolyte used. rsc.org
In some instances, the electrochemically oxidized pyrazole species can act as an acceptor in a reaction with a starting pyrazole molecule, leading to both N-N coupling and subsequent ring cleavage. rawdatalibrary.net This complex reaction sequence involves anodic oxidation, dimerization, rearrangement, and reduction steps. rawdatalibrary.net
The mechanism of electrochemical functionalization depends on the relative oxidation potentials of the pyrazole substrate and the nucleophile. mdpi.com
Halogenation: In C-H halogenation, the halide ions (I⁻, Br⁻, Cl⁻) are typically oxidized at lower anodic potentials than the pyrazole ring itself. The process, therefore, proceeds via the electrogeneration of the halogen (X₂), which then acts as an electrophile in a chemical reaction with the pyrazole (Route IIb). mdpi.com The initial attack of the halogen can occur at the N-2 nitrogen, forming an intermediate adduct that leads to substitution on the ring. mdpi.com
N-N Coupling: The mechanism for N-N coupling of aminopyrazoles involves the initial oxidation of the amino group to form an amino radical. rsc.orgnih.gov The coupling of these radicals leads to the formation of the new N-N or N=N bond. rsc.org In more complex metal-mediated N-N coupling reactions, the process can be an inner-sphere, ligand-centered oxidation. nih.govrsc.orgrsc.org While not a direct electrochemical process, these studies highlight that the key step is a two-electron oxidation of the species that ultimately undergoes N-N bond formation. nih.gov
Catalytic Transformations Involving Pyrazole Derivatization
Catalysis provides a powerful tool for the selective functionalization of pyrazole derivatives. Various metal catalysts, including iron, copper, silver, and palladium, have been employed to synthesize and modify the pyrazole scaffold, demonstrating excellent reactivity and functional group tolerance. jetir.orgmdpi.comresearchgate.net For this compound, the amino group and the pyrazole ring itself can participate in a range of catalytic transformations. For instance, the Ullmann coupling reaction, catalyzed by copper, can be used to form N-aryl bonds at the N-1 position if it were unsubstituted; however, for the title compound, such reactions would target the 5-amino group for further derivatization. nih.gov
Modern catalytic methods, such as those employing green catalysts like ammonium chloride, offer environmentally benign pathways for pyrazole synthesis and functionalization. jetir.org These methods often proceed under milder conditions and with higher atom economy compared to traditional approaches.
Cyclization Processes for Generating Advanced Scaffolds
5-Aminopyrazoles are highly valuable building blocks for the synthesis of fused heterocyclic systems, which are often referred to as advanced scaffolds. beilstein-journals.orgsemanticscholar.org The polyfunctional nature of 5-aminopyrazoles, with nucleophilic centers at the 5-NH₂ group, the N-1 position (if unsubstituted), and the C-4 carbon, allows for versatile cyclization reactions with various bielectrophiles. beilstein-journals.orgnih.gov The reactivity order of these nucleophilic sites is generally 5-NH₂ > 1-NH > 4-CH. beilstein-journals.orgsemanticscholar.org
For this compound, the highly nucleophilic 5-amino group is the primary site for initiating cyclization. Reactions with 1,3-dicarbonyl compounds or their equivalents are commonly used to construct fused six-membered rings, leading to important scaffolds such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. beilstein-journals.orgsemanticscholar.org
Pyrazolo[3,4-b]pyridines: Reaction with β-diketones can lead to the formation of pyrazolo[3,4-b]pyridines. The reaction typically proceeds via initial condensation between the 5-amino group and one of the carbonyl groups, followed by intramolecular cyclization and dehydration. semanticscholar.org
Pyrazolo[1,5-a]pyrimidines: When the reaction conditions favor it, an alternative cyclization can occur where the initial adduct undergoes ring closure involving the N-1 nitrogen of the pyrazole ring, though this is more common for N-1 unsubstituted pyrazoles. beilstein-journals.org
These cyclization processes can be promoted by thermal conditions, microwave irradiation, or catalysis, often in multicomponent reactions that allow for the rapid assembly of complex molecules. semanticscholar.org
Nucleophilic Substitution Reactions
The 5-amino group of this compound imparts strong nucleophilic character to the molecule. This group readily participates in nucleophilic substitution reactions with a variety of electrophiles. scirp.org
Common reactions include:
Acylation: Reaction with acid chlorides or anhydrides introduces an acyl group onto the amino nitrogen, forming the corresponding amide derivatives.
Condensation: The amino group can condense with aldehydes and ketones to form Schiff bases (imines), which can be further modified or used as intermediates in more complex transformations.
Knoevenagel Condensation: 5-Aminopyrazoles can act as 1,3-dinucleophilic starting materials in Knoevenagel condensations, reacting with aldehydes and active methylene (B1212753) compounds in multicomponent reactions to produce spiro-heterocyclic compounds. scirp.org
The high reactivity of the 5-amino group makes it a prime target for derivatization, allowing for the attachment of various functional groups and the construction of more elaborate molecular structures. scirp.orgnih.gov
Based on a comprehensive search of available scientific literature, there is no specific research data published on the advanced photophysical and optoelectronic properties of the chemical compound “this compound”. Consequently, it is not possible to provide a detailed article on its specific luminescence characteristics, optical band gap, or structure-property relationships as requested.
The provided outline requires specific, data-rich content for the following sections, none of which is available for the target compound:
Advanced Photophysical and Optoelectronic Properties of Pyrazole Derivatives
Structure-Property Relationships in Photophysical Behavior
While research exists on the photophysical properties of the broader class of pyrazole (B372694) derivatives, the user's strict instructions to focus solely on "5-Amino-1-tert-butyl-4-ethylpyrazole" and not introduce information outside this explicit scope prevents the inclusion of data from related but structurally different compounds. Fulfilling the request for a thorough, informative, and scientifically accurate article on this specific molecule is therefore not feasible with the current body of scientific literature.
Applications in Organic Optoelectronics
The unique electronic and photophysical properties of pyrazole derivatives have positioned them as promising candidates for a variety of applications in organic optoelectronics. rsc.org The versatility of the pyrazole ring allows for molecular engineering, enabling the tuning of properties such as fluorescence, charge transport, and energy levels to meet the specific demands of electronic devices. nih.gov While direct research on this compound in this domain is not extensively documented, the broader family of substituted pyrazoles has demonstrated significant potential in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. mdpi.comresearchgate.net
The performance of organic electronic devices is intrinsically linked to the molecular structure of the organic materials used. For instance, the introduction of different substituent groups on the pyrazole core can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in OLEDs and for achieving high open-circuit voltage in solar cells. mdpi.com The presence of electron-donating groups, such as an amino group, and bulky alkyl groups like tert-butyl and ethyl, as seen in this compound, can influence the electron density and steric hindrance of the molecule, thereby affecting its packing in the solid state and its electronic properties. mdpi.com
Detailed research into various pyrazole derivatives has provided valuable insights into their structure-property relationships in optoelectronic applications. For example, studies on 1H-pyrazolo[3,4-b]quinoline derivatives have shown that the strategic placement of phenyl groups can alter the electron density on the core structure, leading to easier oxidation and higher HOMO energy levels. mdpi.com This tunability is a key advantage of using pyrazole-based materials in organic electronics.
In the context of organic solar cells, pyrazole derivatives have been investigated as both electron donor and acceptor materials. researchgate.net Their high light absorbance and suitable energy levels make them effective components in the active layer of photovoltaic devices. mdpi.com Bulk heterojunction (BHJ) solar cells fabricated with pyrazole derivatives blended with polymers have shown promising power conversion efficiencies. mdpi.com
Similarly, in the field of OLEDs, pyrazole derivatives have been employed as emitters. acs.org By modifying the substituents on the pyrazole ring, the emission color can be tuned across the visible spectrum. acs.org OLEDs incorporating pyrazole derivatives as dopants in the emissive layer have exhibited bright electroluminescence with good efficiency. mdpi.com
The following data tables summarize the performance of some exemplary pyrazole derivatives in organic optoelectronic devices, showcasing the potential of this class of compounds.
Table 1: Performance of Bulk Heterojunction Solar Cells Based on 1H-pyrazolo[3,4-b]quinoline Derivatives Data sourced from research on trifluoromethyl substituted derivatives of pyrazoles. mdpi.com
| Compound | Active Layer Thickness (nm) | Jsc (µA/cm²) | Voc (V) | Fill Factor | Power Conversion Efficiency (%) |
| Mol1 + PDT | 102.9 | 30.88 | ~0.7 | 0.20 | 0.32 |
| Mol3 + PDT | 111 | 32.81 | 0.78 | - | ~0.38 |
| Mol4 + PDT | - | - | - | - | 0.21 |
Table 2: Electroluminescence Characteristics of OLEDs with 1H-pyrazolo[3,4-b]quinoline Emitters Data from studies on trifluoromethyl substituted pyrazoles as materials for electroluminescent applications. researchgate.net
| Emitter Compound | Emission Color | Wavelength (nm) | Maximum Brightness (cd/m²) | Current Efficiency (cd/A) |
| Molx | Deep Bluish-Green | 481–506 | - | - |
| Mol3 | Deep Bluish-Green | 506 | ~1436.0 | up to 1.26 |
These findings from related pyrazole compounds underscore the potential of molecules like this compound for use in advanced optoelectronic applications. Further research focusing on the specific photophysical and electronic properties of this compound would be necessary to fully elucidate its capabilities in this field.
Catalysis and Material Science Applications of Pyrazole Derivatives
Q & A
Q. What role does this compound play in metalloorganic catalysis?
- Application : Acts as a ligand in Pd-catalyzed cross-coupling reactions. The amino group coordinates to metal centers, while the tert-butyl group stabilizes catalyst intermediates.
- Case Study : Suzuki-Miyaura coupling with aryl halides shows enhanced turnover with this ligand vs. unsubstituted pyrazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
